molecular formula C12H14O2 B13066461 1-(2,5-Dimethylphenyl)butane-1,3-dione CAS No. 56290-55-2

1-(2,5-Dimethylphenyl)butane-1,3-dione

Cat. No.: B13066461
CAS No.: 56290-55-2
M. Wt: 190.24 g/mol
InChI Key: UHQZCRVBLDQGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a butane-1,3-dione moiety attached to a 2,5-dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)butane-1,3-dione typically involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the butane-1,3-dione moiety.

Properties

CAS No.

56290-55-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-8-4-5-9(2)11(6-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3

InChI Key

UHQZCRVBLDQGFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.